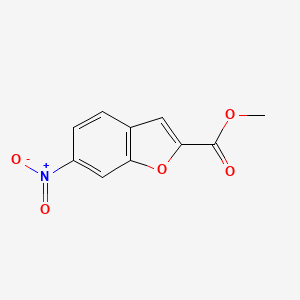![molecular formula C13H10N2O3 B13035043 5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13035043.png)
5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a benzo[d]oxazole and a pyrrole ring in its structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the benzo[d]oxazole moiety is known to impart various biological activities, making it a valuable scaffold in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of the Two Rings: The benzo[d]oxazole and pyrrole rings can be coupled through various cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the benzo[d]oxazole ring, potentially converting it to a benzo[d]oxazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly used for electrophilic substitution.
Major Products Formed
Oxidation: Pyrrole-2,3-diones
Reduction: Benzo[d]oxazoline derivatives
Substitution: Various substituted benzo[d]oxazole and pyrrole derivatives
Applications De Recherche Scientifique
5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a scaffold for drug design, particularly in the development of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzo[d]oxazole moiety is known to interact with DNA and proteins, potentially leading to inhibition of key biological pathways involved in disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]oxazole: Known for its antimicrobial and anticancer activities.
Pyrrole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
5-(Pyrimidin-5-yl)benzo[d]oxazole: Exhibits significant anticancer activity.
Uniqueness
5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of the benzo[d]oxazole and pyrrole rings in a single molecule. This structural feature imparts a diverse range of biological activities and makes it a versatile scaffold for drug design and materials science.
Propriétés
Formule moléculaire |
C13H10N2O3 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
5-(1,3-benzoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3/c1-7-4-9(15-12(7)13(16)17)8-2-3-11-10(5-8)14-6-18-11/h2-6,15H,1H3,(H,16,17) |
Clé InChI |
YOACAKJQZGPECA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2=CC3=C(C=C2)OC=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



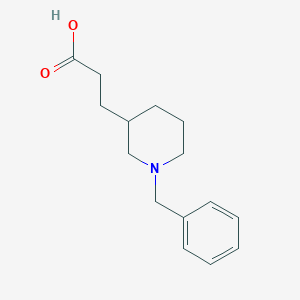
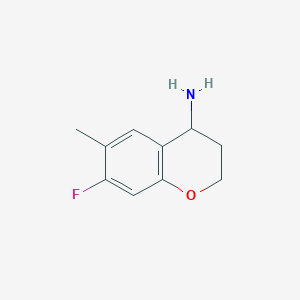

![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
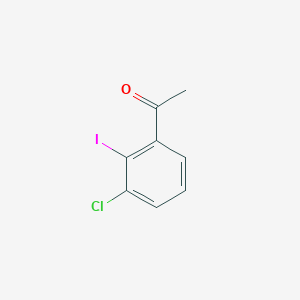
![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)

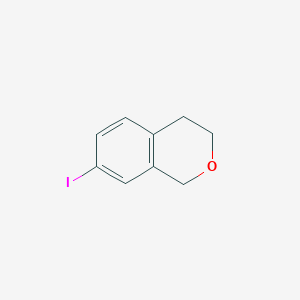
![(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035012.png)
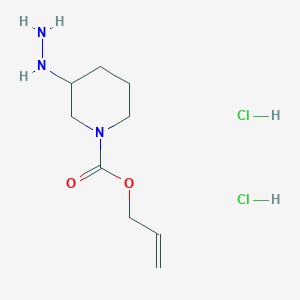

![7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)
